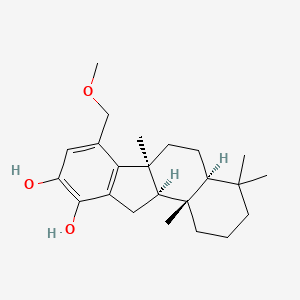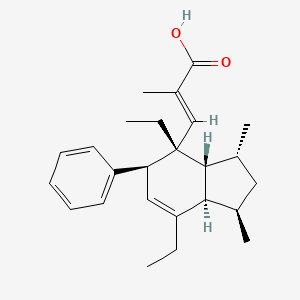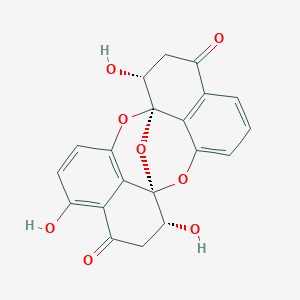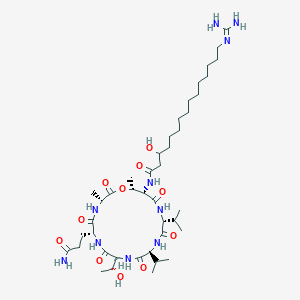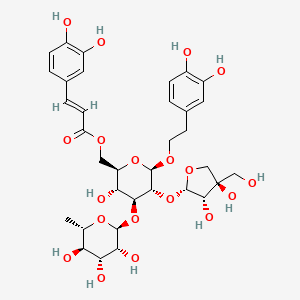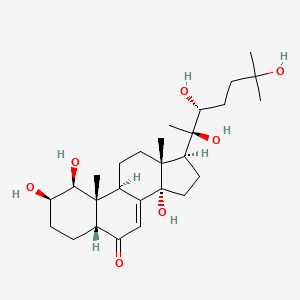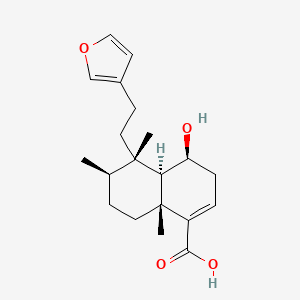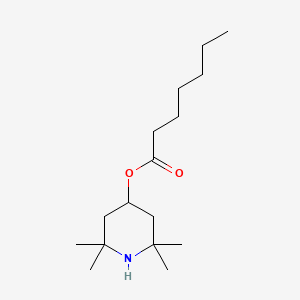
Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
nAChR-IN-1: (2,2,6,6-Tetramethylpiperidin-4-yl heptanoate) is a tetramethylpiperidine heptanoate compound. It acts as a selective inhibitor of nicotinic acetylcholine receptors (nAChRs) that lack α5, α6, or β3 subunits . These receptors respond to the neurotransmitter acetylcholine and play essential roles in various physiological processes.
Applications De Recherche Scientifique
nAChR-IN-1 finds applications in various fields:
Chemistry: As a tool compound for studying nAChRs and related receptors.
Biology: Investigating the role of nAChRs in neuronal signaling and neurotransmission.
Medicine: Potential therapeutic applications in neurological disorders.
Industry: Research and development of novel drugs targeting nAChRs.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for nAChR-IN-1 involves the following steps:
Heptanoic Acid Derivative Formation: Start with a heptanoic acid derivative.
Tetramethylpiperidine Addition: Introduce a tetramethylpiperidine group to the heptanoic acid derivative.
Esterification: Form the ester linkage between the tetramethylpiperidine and heptanoic acid moieties.
Reagents: Heptanoic acid, tetramethylpiperidine, coupling agents (e.g., DCC, EDC), and solvents (e.g., DMF, DMSO).
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.
Industrial Production:: The industrial production of nAChR-IN-1 involves scaling up the synthetic process while ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions::
Esterification: The key reaction forming the ester bond.
Substitution: Introduction of the tetramethylpiperidine group.
Reduction: Reduction of functional groups (if applicable).
Esterification: Use coupling agents (e.g., DCC, EDC) and mild acidic conditions.
Substitution: Employ tetramethylpiperidine and appropriate solvents.
Reduction: Utilize reducing agents (e.g., LiAlH4, NaBH4).
Major Products:: The major product is nAChR-IN-1 itself, characterized by its tetramethylpiperidine heptanoate structure.
Mécanisme D'action
The compound’s mechanism of action involves binding to nAChRs, modulating their activity. Molecular targets include specific receptor subunits, leading to downstream effects on neuronal function and signaling pathways.
Comparaison Avec Des Composés Similaires
While nAChR-IN-1 is unique due to its selectivity for certain receptor subunits, other related compounds include:
- [Compound A]: [Brief description]
- [Compound B]: [Brief description]
- [Compound C]: [Brief description]
Remember that nAChR-IN-1’s distinct properties make it a valuable tool for scientific exploration and potential therapeutic development .
Propriétés
Formule moléculaire |
C16H31NO2 |
|---|---|
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |
Clé InChI |
PWWKJRFUJIFGGD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
SMILES canonique |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Synonymes |
2,2,6,6-tetramethylpiperidin-4-yl heptanoate TMPH cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





